molecular formula C17H21N3OS B2360561 2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide CAS No. 1797707-93-7

2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide

Cat. No. B2360561
CAS RN: 1797707-93-7
M. Wt: 315.44
InChI Key: SXACIQVBJOURRD-UHFFFAOYSA-N
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Description

The compound “2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that likely contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the creation of the thiazole ring with variable substituents as target structures . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemical Synthesis and Structural Studies

The compound 2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide, due to its structural complexity and potential for diverse biological activities, may be of interest in chemical synthesis and structural studies. Thiazolidine derivatives, for instance, have been synthesized through condensation reactions, with studies suggesting acid-catalyzed epimerization mechanisms. These processes can lead to a variety of bicyclic derivatives with potential applications in medicinal chemistry and drug design (Refouvelet, Robert, Couquelet, & Tronche, 1994). Additionally, regioselective syntheses of novel phosphorylated thiazolidines have been described, highlighting the flexibility in modifying thiazolidine scaffolds for various purposes (Kozlov et al., 2005).

Biological Activity and Pharmacological Potential

Thiazole derivatives, including those related to the compound , have been investigated for their antiviral, antimicrobial, and anticancer activities. For instance, certain thiazole C-nucleosides have been synthesized and tested for their in vitro activity against various viruses, demonstrating the potential of thiazole derivatives in antiviral therapy (Srivastava et al., 1977). Moreover, new 2-aminopyrrole derivatives containing thiazole moieties have shown radical-binding and cytotoxic activities against cancer cells, suggesting their utility in cancer treatment (Zykova et al., 2018).

Antimicrobial Applications

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial strains and fungi. Some of these compounds have demonstrated moderate antibacterial and antifungal activities, highlighting the potential of thiazole derivatives in addressing antimicrobial resistance (Alhameed et al., 2019).

Kinase Inhibition for Cancer Therapy

The thiazole scaffold has been incorporated into dual Src/Abl kinase inhibitors, exhibiting significant antitumor activity in preclinical assays. These compounds show promise for the development of new cancer therapies targeting specific kinase pathways (Lombardo et al., 2004).

Mechanism of Action

The mechanism of action of such compounds is likely related to their interaction with biological targets. The MEP surface plays a significant role in drug–target protein interaction .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design and structure–activity relationship of bioactive molecules could be a focus for researchers .

properties

IUPAC Name

2,4-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-16(22-13(2)19-12)17(21)18-11-15-9-6-10-20(15)14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXACIQVBJOURRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2CCCN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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